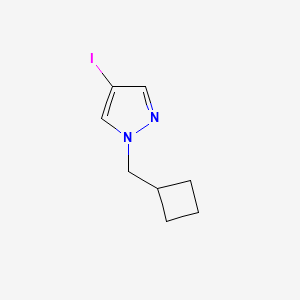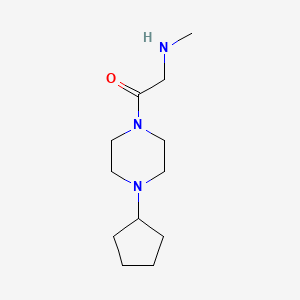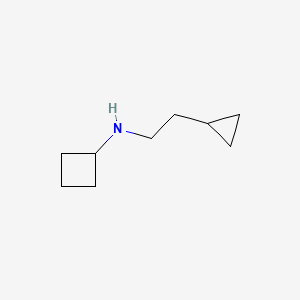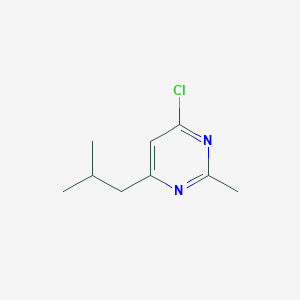
1-(cyclobutylmethyl)-4-iodo-1H-pyrazole
Übersicht
Beschreibung
“1-(cyclobutylmethyl)-4-iodo-1H-pyrazole” is a compound that contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound. Pyrazoles are known for their wide range of biological activities . This compound also contains a cyclobutylmethyl group, which is a cyclobutane (a type of cycloalkane) attached to a methyl group . The presence of an iodine atom suggests that it might be used in reactions as an electrophile.
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a pyrazole ring, which is a five-membered ring with two nitrogen atoms. The cyclobutylmethyl group would be a four-membered carbon ring attached to the pyrazole through a single carbon atom . The iodine atom would be attached to the pyrazole ring. The exact 3D structure would depend on the specific arrangement and orientation of these groups .
Chemical Reactions Analysis
The chemical reactions of this compound could involve the pyrazole ring, the iodine atom, or the cyclobutylmethyl group. The pyrazole ring, being aromatic, might undergo electrophilic aromatic substitution reactions. The iodine atom could potentially be replaced by other groups in a nucleophilic substitution reaction .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Some general predictions can be made based on the types of groups present in the molecule. For example, the presence of a pyrazole ring might confer some degree of polarity and the ability to participate in hydrogen bonding .
Wissenschaftliche Forschungsanwendungen
Thermal Energy Storage Materials
The introduction of a cyclobutylmethyl group into an onium cation has been studied for its effect on the thermodynamic properties of ionic clathrate hydrates (ICHs) . These materials are promising for thermal energy storage, especially suitable for temperatures ranging from 273–300 K. The equilibrium temperatures and dissociation enthalpies of these hydrates can be tuned by selecting appropriate guest species, making compounds like 1-(cyclobutylmethyl)-4-iodopyrazole potential candidates for enhancing thermal storage capabilities.
Organic Synthesis Intermediates
Compounds with the cyclobutylmethyl group have been utilized as intermediates in organic synthesis. Their unique structure can influence the reactivity and stability of the synthesized products. The iodopyrazole moiety, in particular, can act as a versatile building block for constructing more complex molecules, potentially leading to new drugs or materials.
Analytical Chemistry
In analytical chemistry, the physical and chemical properties of such compounds are of interest. They can be used as standards or reagents in various analytical methods, including high-performance liquid chromatography (HPLC), gas chromatography-mass spectroscopy (GC-MS), and infrared spectroscopy (IR).
Biological Research
The structural uniqueness of 1-(cyclobutylmethyl)-4-iodopyrazole makes it a compound of interest in biological research. It could be used to study protein interactions, enzyme inhibition, or as a potential lead compound for drug discovery due to its ability to interact with biological molecules in specific ways.
Material Science
In material science, the incorporation of such compounds into materials could alter their properties, such as thermal stability, electrical conductivity, or mechanical strength. Research into how these compounds interact with different material matrices can lead to the development of new materials with enhanced properties .
Photophysical Studies
The iodine atom present in 1-(cyclobutylmethyl)-4-iodopyrazole can be utilized in photophysical studies. Its heavy atom effect can induce intersystem crossing, leading to phosphorescence, which can be useful in studying the photophysical properties of materials.
Catalysis
The cyclobutylmethyl group might influence the catalytic activity of certain catalysts. Research into the use of 1-(cyclobutylmethyl)-4-iodopyrazole as a ligand or a catalyst modifier could open up new pathways in catalytic reactions, potentially increasing efficiency or selectivity.
Environmental Science
Lastly, the study of the environmental fate of such compounds is crucial. Understanding how 1-(cyclobutylmethyl)-4-iodopyrazole degrades or interacts with environmental factors can inform its safe use and disposal, as well as its potential as an environmental probe or sensor.
Safety and Hazards
Zukünftige Richtungen
The future research directions for this compound could involve further exploration of its synthesis, its reactivity, or its potential biological activity. Given the wide range of activities exhibited by other pyrazole derivatives, it could be of interest in the development of new pharmaceuticals or agrochemicals .
Eigenschaften
IUPAC Name |
1-(cyclobutylmethyl)-4-iodopyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11IN2/c9-8-4-10-11(6-8)5-7-2-1-3-7/h4,6-7H,1-3,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AULGAVPPSCQNPM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)CN2C=C(C=N2)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11IN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(cyclobutylmethyl)-4-iodo-1H-pyrazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[1-(Pyridine-4-carbonyl)pyrrolidin-3-yl]methanol](/img/structure/B1466678.png)
![[1-(3-Chlorobenzoyl)pyrrolidin-3-yl]methanol](/img/structure/B1466679.png)

![2-[(2-Aminophenyl)(methyl)amino]acetic acid](/img/structure/B1466681.png)
![1-[5-Bromo-2-(2,2,2-trifluoroethoxy)-phenyl]-ethylamine](/img/structure/B1466682.png)
![2-(Benzo[d]oxazol-2-yl)pentan-1-amine](/img/structure/B1466686.png)

![1-{[4-(Methylsulfanyl)phenyl]methyl}azetidin-3-amine](/img/structure/B1466689.png)




![1-[2-(4-Fluorophenoxy)ethyl]azetidin-3-amine](/img/structure/B1466700.png)
![1-{[2-(Trifluoromethyl)phenyl]methyl}azetidin-3-amine](/img/structure/B1466701.png)